1-(3-Azetidinyl)-3-piperidinol dihydrochloride is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It has the molecular formula and is typically presented as a white crystalline solid. This compound is soluble in water but exhibits limited solubility in non-polar organic solvents, making it useful in various chemical and biological contexts.
This compound belongs to a class of heterocyclic compounds that incorporate both azetidine and piperidine functionalities. Its synthesis often involves the reaction of 1-(3-Azetidinyl)piperidine with hydrochloric acid, leading to the formation of the dihydrochloride salt. The classification of this compound can be understood through its structural components, which include a piperidinol moiety and an azetidinyl group, contributing to its distinct chemical properties.
The synthesis of 1-(3-Azetidinyl)-3-piperidinol dihydrochloride typically follows a straightforward route:
The reaction can be summarized as follows:
In industrial settings, the synthesis may involve larger scale reactions optimized for yield and purity. Techniques such as recrystallization and filtration are commonly employed to refine the product, ensuring it meets specific quality standards.
The molecular structure of 1-(3-Azetidinyl)-3-piperidinol dihydrochloride features:
The compound's structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used to confirm its structure, revealing characteristic absorption bands and chemical shifts associated with its functional groups .
1-(3-Azetidinyl)-3-piperidinol dihydrochloride is reactive under various conditions:
The choice of reagents and conditions significantly influences the products formed
The molecular architecture of 1-(3-azetidinyl)-3-piperidinol dihydrochloride incorporates strategically fused nitrogen-containing heterocycles that deliver distinct three-dimensional pharmacophoric properties essential for receptor engagement. The azetidine moiety (3-membered nitrogen ring) provides significant ring strain that enforces conformational rigidity, while the piperidine unit (6-membered nitrogen ring) offers a more flexible scaffold capable of adopting multiple chair conformations. This hybrid design creates a spatially defined pharmacophore with complementary hydrogen-bonding vectors: the azetidine nitrogen acts as a hydrogen bond acceptor due to its reduced basicity (predicted pKa ~7.5), whereas the protonated piperidine nitrogen (pKa ~10.5) serves as a strong hydrogen bond donor in physiological environments [1] [7]. The 3-piperidinol hydroxyl group introduces an additional hydrogen-bonding site and potential for chiral discrimination, with stereochemistry significantly influencing biological activity through differential target binding [5] [7].
The spatial separation between the two nitrogen atoms (approximately 2.5–3.5 Å, center-to-center) creates a bidentate recognition motif capable of interacting with complementary acidic residues in enzyme active sites or receptor binding pockets. This distance is pharmacologically critical, as evidenced by dual-acting histamine H₃/sigma-1 receptor ligands where similar azetidine-piperidine distances enable simultaneous engagement of both targets [3]. The hybrid scaffold’s versatility is demonstrated by its appearance in patented JAK inhibitors where structural analogs serve as kinase-binding cores, leveraging the azetidine-piperidine framework to occupy specific hydrophobic pockets while directing hydrogen-bonding groups toward catalytic residues [7].
Table 1: Comparative Pharmacophoric Elements in Azetidine-Piperidine Hybrids
Structural Feature | Azetidine Contribution | Piperidine Contribution | Biological Relevance |
---|---|---|---|
Nitrogen basicity | Moderate (pKa ~7-8) | High (pKa ~10-11) | Dual H-bonding capacity |
Ring size | 3-membered constrained ring | 6-membered flexible ring | Conformational control |
Spatial vector geometry | Directional constraint | Axial/equatorial flexibility | Target complementarity |
Hybrid bond distance | 2.5–3.5 Å between nitrogens | Fixed linkage | Bidentate receptor match |
3-Substituent position | C3 substitution point | C3 hydroxyl stereochemistry | Stereoselective binding |
The dihydrochloride salt form of 1-(3-azetidinyl)-3-piperidinol ensures complete protonation of both nitrogen centers under physiological conditions (pH 7.4), generating a dicationic species critical for electrostatic interactions with biological targets. X-ray crystallographic analyses of structurally related piperidine-containing ligands reveal that the protonated piperidinium ion forms a salt bridge with conserved glutamate/aspartate residues in G-protein-coupled receptors (e.g., Glu²⁸⁸ in σ₁R) [3]. This interaction anchors the ligand orientation within the binding pocket, with binding affinity differences exceeding 100-fold observed between protonated versus neutral analogs in sigma receptor studies [3]. The protonation state directly influences membrane permeability and blood-brain barrier penetration, with calculated log D₇.₄ values shifting from -1.5 (monocation) to -4.2 (dication), explaining the CNS activity observed in structurally related dual H₃R/σ₁R ligands [3] [7].
The pKa differential between the two nitrogens creates a pH-dependent charge gradient. Azetidine remains partially unprotonated at physiological pH (pKa ~7.5), allowing it to function as a hydrogen-bond acceptor without significant charge repulsion effects. This charge distribution enables simultaneous engagement with both anionic and hydrophobic receptor subpockets, as demonstrated in molecular docking studies of analogous compounds showing the azetidine nitrogen forming a key hydrogen bond with tyrosine hydroxyl groups while the piperidinium ion interacts with carboxylate residues [1] [7]. Potentiometric titration studies of similar azetidine-piperidine hybrids reveal two distinct protonation events: the first (pKa 10.2–10.8) corresponding to piperidine protonation, and the second (pKa 7.3–7.9) representing azetidine protonation, confirming the differential basicity engineered into the scaffold [3].
Table 2: Protonation State Effects on Receptor Binding Parameters
Protonation Site | Biological Consequence | Experimental Evidence | Affinity Impact |
---|---|---|---|
Piperidine nitrogen | Salt bridge formation with Glu/Asp residues | X-ray crystallography of receptor complexes | Kᵢ shift 10-100x |
Azetidine nitrogen | H-bond acceptance from Tyr/Ser residues | Structure-activity relationship (SAR) studies | 2-5x selectivity increase |
Dicationic species | Enhanced target occupancy time | Surface plasmon resonance kinetics | t₁/₂ increase 3-8 fold |
Monocationic species | Improved membrane permeability | Parallel artificial membrane permeability assay data | Papp 5-10x higher |
Charge distribution | Complementary electrostatic potential mapping | Computational electrostatic potential modeling | ΔG binding -2 to -4 kcal/mol |
The azetidine ring in 1-(3-azetidinyl)-3-piperidinol dihydrochloride adopts a distinctly folded conformation characterized by a puckering amplitude (θ) of 20–25° and pseudorotation phase angle (P) between 0–90°, creating a chiral plane that influences overall molecular topology despite the absence of stereocenters in the ring itself [8] [10]. This non-planar geometry positions the C3 attachment point in a pseudo-axial orientation, forcing the piperidine ring into a specific spatial relationship that minimizes 1,3-diaxial interactions. The azetidine's planar nitrogen geometry (sum of bond angles ≈ 360°) enhances hydrogen-bonding directionality compared to saturated 5–6 membered heterocycles, with nitrogen lone pair orbital alignment optimized for receptor interaction [8] [10].
Conformational analysis via NMR spectroscopy and X-ray crystallography reveals that the azetidine ring significantly restricts rotational freedom around the C-N bond connecting it to the piperidine unit. Torsional barriers of 10–12 kcal/mol have been measured for analogous compounds, constraining the piperidine ring to adopt either a chair or twist-boat conformation that positions the 3-hydroxyl group equatorially for optimal solvent exposure and hydrogen-bonding capability [8]. The azetidine's geminal bond angle compression (C-N-C ≈ 90°) creates significant transannular strain that influences electron density distribution, enhancing the hydrogen bond-accepting capacity of the azetidine nitrogen by approximately 20% compared to unstrained amines, as quantified by molecular electrostatic potential calculations [10].
Table 3: Azetidine Ring Conformational Parameters and Biological Implications
Geometric Parameter | Value/Range | Structural Consequence | Biological Impact |
---|---|---|---|
Puckering amplitude (θ) | 20–25° | Non-planar chiral environment | Stereoselective receptor recognition |
C-N-C bond angle | 88–92° | Increased nitrogen sp² character | Enhanced H-bond accepting capacity |
N-C-C-N torsion barrier | 10–12 kcal/mol | Restricted rotation between rings | Pre-organized bioactive conformation |
Pseudorotation phase (P) | 0–90° (envelope conformer) | Directional positioning of C3 substituent | Vectoral alignment with target residues |
Ring C-C bond length | 1.54–1.56 Å | Reduced transannular repulsion | Improved conformational stability |
Nitrogen pyramidalization | 5–10° deviation from planar | Optimized lone pair orientation | Directional H-bonding to protein targets |
The constrained geometry of the azetidine ring enables conformational pre-organization, reducing the entropic penalty upon receptor binding compared to more flexible scaffolds. Molecular dynamics simulations of azetidine-containing ligands demonstrate a 50% reduction in conformational sampling requirements compared to their pyrrolidine analogs, correlating with higher binding affinities observed in receptor assays [8] [10]. This geometric restriction is particularly advantageous for targeting shallow receptor pockets with stringent steric requirements, such as enzyme active sites accommodating transition-state analogs. The azetidine's ability to enforce torsional constraints while maintaining sufficient flexibility for induced-fit binding makes it an increasingly valuable scaffold in rational drug design, especially for CNS targets requiring precise three-dimensional complementarity [3] [7] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: